molecular formula C10H18FNO2 B14337531 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate CAS No. 110578-09-1

3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate

Cat. No.: B14337531
CAS No.: 110578-09-1
M. Wt: 203.25 g/mol
InChI Key: ZCHNDCOTOWOUMI-UHFFFAOYSA-N
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Description

3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate is a chemical compound with a unique structure that includes a fluorinated allylic group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate typically involves the reaction of 3-fluoroprop-1-en-2-ol with dipropan-2-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets. The fluorinated allylic group can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoroprop-1-en-2-yl N,N-di(propan-2-yl)carbamate
  • 3-Fluoroprop-1-enylbenzene
  • 3-Fluoroprop-1-yne

Comparison

Compared to similar compounds, 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate is unique due to its specific combination of a fluorinated allylic group and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the carbamate group provides versatility in chemical modifications.

Properties

CAS No.

110578-09-1

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

3-fluoroprop-1-en-2-yl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C10H18FNO2/c1-7(2)12(8(3)4)10(13)14-9(5)6-11/h7-8H,5-6H2,1-4H3

InChI Key

ZCHNDCOTOWOUMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC(=C)CF

Origin of Product

United States

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